molecular formula C9H14N2Si B13036493 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole

1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole

Cat. No.: B13036493
M. Wt: 178.31 g/mol
InChI Key: OWEJBABDSLXNHM-UHFFFAOYSA-N
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Description

1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a trimethylsilyl group and an ethynyl group in the structure of this compound makes it unique and potentially useful in various chemical applications.

Preparation Methods

The synthesis of 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include the use of a copper(I) co-catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in the development of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to various biological effects. The ethynyl group can also participate in covalent bonding with target molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole include other imidazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its combination of the trimethylsilyl and ethynyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2Si

Molecular Weight

178.31 g/mol

IUPAC Name

trimethyl-[2-(1-methylimidazol-2-yl)ethynyl]silane

InChI

InChI=1S/C9H14N2Si/c1-11-7-6-10-9(11)5-8-12(2,3)4/h6-7H,1-4H3

InChI Key

OWEJBABDSLXNHM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C#C[Si](C)(C)C

Origin of Product

United States

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